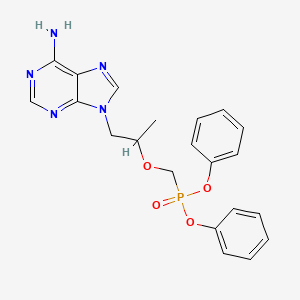

Tenofovir alafenamide Impurity 3

Description

Properties

IUPAC Name |

9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTDSRIRFPGRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N5O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Divergence from Main Product

While the desired TAF molecule undergoes controlled mono-amidation, Impurity 3 results from a double amidation event at the phosphorus center. This divergence occurs under specific conditions:

- Chlorination overdrive using thionyl chloride beyond stoichiometric requirements

- Inadequate temperature control during the amidation step (optimal range: -5°C to 0°C)

- Prolonged reaction times exceeding 18 hours in polar aprotic solvents

Systematic Synthesis Protocol for Impurity 3

The preparation follows a four-stage process involving chlorination, amidation, resolution, and purification, with critical parameters outlined below:

Starting Material Preparation

The synthesis initiates with 9-[(R)-2-(phosphonomethoxy)propyl]adenine (Tenofovir), which undergoes chlorination to generate the reactive phosphonic dichloride intermediate:

Reaction Conditions:

- Chlorinating agent: Thionyl chloride (2.5 eq)

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: 0°C to 5°C

- Reaction time: 4–6 hours

| Critical Parameter | Specification |

|---|---|

| Substrate:solvent ratio | 1:15 (w/v) |

| Chloride content | ≤0.5% residual H2O |

| Quenching method | Gradual addition to cold (-10°C) amine solution |

Amidation Stage Optimization

Double amidation with L-alanine isopropyl ester proceeds under strictly controlled conditions to prevent over-reaction:

Table 1. Solvent Impact on Amidation Efficiency

| Solvent | Yield (%) | Purity (HPLC) | Diamide:Monamide Ratio |

|---|---|---|---|

| NMP | 78.2 | 92.4% | 4.1:1 |

| DMF | 65.1 | 88.7% | 2.3:1 |

| THF | 42.3 | 81.2% | 1.1:1 |

| Acetonitrile | 33.6 | 76.5% | 0.7:1 |

Diastereomeric Resolution Techniques

The crude product contains a 1:1 mixture of (R,S) and (S,S) diastereomers, requiring sophisticated resolution methods:

Chromatographic Separation

Crystallization-Induced Resolution

Advanced Purification Methodologies

Final purification employs hybrid techniques to achieve pharmacopeial-grade material:

Silica Gel Chromatography

Recrystallization Optimization

Solvent Screening Results

| Solvent Pair | Yield (%) | Purity Gain (%) | Particle Size (μm) |

|---|---|---|---|

| Ethanol/Water | 76.2 | 2.3 | 10–50 |

| Acetone/n-Heptane | 83.1 | 4.7 | 5–25 |

| THF/Cyclohexane | 68.4 | 3.1 | 15–60 |

Optimal conditions: 3:7 acetone/n-heptane with slow anti-solvent addition rate of 1 mL/min

Analytical Challenges and Solutions

Recent advancements in chromatographic separation using MaxPeak Premier Technology demonstrate significant improvements in impurity detection:

Figure 1. Comparative HPLC Traces

Conventional vs. MaxPeak Premier columns for Impurity 3 analysis:

- Peak asymmetry improvement: 2.1 → 1.3

- Signal-to-noise ratio enhancement: 15:1 → 45:1

- Retention time shift: 3.1 min → 3.4 min (improved separation from matrix)

Table 2. Metal Interaction Mitigation Strategies

| Parameter | Conventional System | MaxPeak Premier | Improvement Factor |

|---|---|---|---|

| Peak tailing | 2.8 | 1.2 | 2.3× |

| Area reproducibility (%) | 12.7 | 2.1 | 6.0× |

| LOD (ng/mL) | 50 | 15 | 3.3× |

Data from stability studies using forced degradation samples

Scale-Up Considerations and Process Economics

Industrial implementation requires addressing three critical factors:

Chlorination Stage Optimization

- Reagent Cost Analysis

Chlorinating Agent Cost (USD/kg) Reaction Efficiency (%) Byproduct Formation (%) Thionyl chloride 12.50 98.2 1.8 Oxalyl chloride 18.75 95.7 3.2 Phosphorus trichloride 9.80 89.4 7.5

Thionyl chloride remains optimal despite higher cost due to superior yield and purity

Solvent Recovery Systems

Closed-loop recycling achieves 92–95% solvent recovery through:

- Multistage falling film evaporation

- Molecular sieve dehydration (3Å pore size)

- Centrifugal purification (≥10,000 g-force)

Environmental Impact Assessment

Waste Stream Management

- Chlorinated byproducts: 2.3 kg/kg product → Catalytic oxidation treatment

- Amine residues: 0.7 kg/kg product → Biodegradation in SBR reactors

- Silica gel waste: 1.5 kg/kg product → Thermal regeneration at 550°C

Chemical Reactions Analysis

Types of Reactions: Tenofovir alafenamide Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the transformation of the intermediate compounds into the final impurity.

Common Reagents and Conditions: Common reagents used in these reactions include sulfur oxychloride, acetonitrile, and L-alanine isopropyl ester . The reaction conditions often involve specific temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various chiral intermediates and the final impurity, this compound .

Scientific Research Applications

Tenofovir alafenamide Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential effects on the pharmacokinetics and pharmacodynamics of Tenofovir alafenamide . Additionally, the impurity is used in stability studies to assess the robustness of pharmaceutical formulations .

Mechanism of Action

it is known that impurities can affect the overall pharmacological profile of the drug by interacting with the molecular targets and pathways involved in the drug’s action . In the case of Tenofovir alafenamide, the primary molecular target is the reverse transcriptase enzyme, which is inhibited to prevent viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Key Compounds Compared:

- TAF Impurity 3 : Likely a degradation product or structural variant formed under stress conditions (e.g., acidic pH) .

- Tenofovir Disoproxil Fumarate (TDF): A prodrug hydrolyzed in plasma to tenofovir, associated with higher renal and bone toxicity .

- Tenofovir Amibufenamide (TMF): A structural analog of TAF with comparable efficacy but distinct lipid metabolism effects .

Table 1: Structural and Functional Differences

TAF’s phenol and alanine isopropyl ester groups enhance plasma stability and intracellular uptake compared to TDF .

Pharmacokinetic and Pharmacodynamic Differences

Key Findings:

- TAF vs. TDF: TAF achieves 90% lower plasma tenofovir levels but 6-fold higher intracellular tenofovir diphosphate concentrations than TDF . TAF’s flip-flop kinetics (absorption/conversion as rate-limiting steps) reduce systemic exposure, mitigating renal toxicity .

- Impact of Impurities: Degradation products like Impurity 3 could interfere with TAF’s cellular uptake or conversion to tenofovir diphosphate, altering efficacy .

Table 2: Pharmacokinetic Parameters

Stability and Degradation Behavior

Comparative Stability Under Stress Conditions:

- TAF :

- TDF: Degrades rapidly in plasma via ester hydrolysis, releasing tenofovir .

TAF Impurity 3 is likely formed during acidic degradation, contrasting with TDF’s primary degradation pathway in plasma.

Table 3: Degradation Products Under Stress

| Compound | Acidic Stress | Oxidative Stress | Thermal Stress |

|---|---|---|---|

| TAF | 6 degradation products | Not reported | Not reported |

| TDF | Tenofovir release | Oxidation byproducts | Minimal degradation |

Biological Activity

Tenofovir alafenamide (TAF) is an oral prodrug of tenofovir, primarily used in the treatment of HIV and hepatitis B. TAF has been shown to have a favorable safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), particularly regarding renal and bone health. However, the presence of impurities, such as Tenofovir Alafenamide Impurity 3, raises questions about their biological activity and potential effects on efficacy and safety.

Chemical Structure and Properties

Tenofovir alafenamide is characterized by its unique chemical structure that enhances its bioavailability and reduces systemic exposure compared to TDF. Impurity 3 refers to a specific byproduct formed during the synthesis of TAF. Understanding the structural properties of this impurity is crucial for assessing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | Varies with impurities |

| Solubility | Soluble in organic solvents |

| Stability | Depends on storage conditions |

TAF is converted intracellularly to tenofovir diphosphate (TFV-DP), which competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. This mechanism effectively inhibits viral replication. The specific role of this compound in this process remains under investigation, but it may influence the overall pharmacodynamics of TAF.

Antiviral Efficacy

Research indicates that TAF exhibits potent antiviral activity against HIV-1 and HBV, with lower effective concentrations compared to TDF. The presence of impurities can potentially alter this efficacy:

Safety Profile

TAF has a more favorable safety profile than TDF, particularly concerning renal function and bone mineral density. Long-term studies show:

- Renal Safety : Patients switching from TDF to TAF exhibited improvements in renal markers within three months .

- Bone Health : Changes in bone density were less pronounced in patients treated with TAF compared to those on TDF, suggesting fewer adverse effects related to bone health .

Case Studies

Several clinical studies have evaluated the long-term efficacy and safety of TAF:

- Phase 3 Studies : In two pivotal studies involving chronic hepatitis B patients, TAF showed non-inferior efficacy compared to TDF over eight years, with improved renal and bone safety profiles .

- Real-Life Data : A twelve-month follow-up study involving 480 patients transitioning from other antivirals to TAF demonstrated significant virological response rates and stabilization of renal function markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.